methyl 4-{5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl}benzoate
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Overview
Description
Methyl 4-{5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl}benzoate is an organic compound that belongs to the class of oxazole derivatives This compound is known for its unique structural features, which include an oxazole ring fused with a benzoate ester and a dimethylamino phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-{5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl}benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of a suitable precursor, such as an α-haloketone and an amide, under basic conditions.
Introduction of the dimethylamino phenyl group: This step involves the reaction of the oxazole intermediate with a dimethylamino benzaldehyde derivative in the presence of a suitable catalyst.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the oxazole ring or the ester group, resulting in the formation of corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 4-{5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl}benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound’s unique structural features make it suitable for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of methyl 4-{5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl}benzoate is largely dependent on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxazole ring can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.
Comparison with Similar Compounds
- Methyl 4-{5-[4-(methoxy)phenyl]-1,3-oxazol-2-yl}benzoate
- Methyl 4-{5-[4-(ethylamino)phenyl]-1,3-oxazol-2-yl}benzoate
- Methyl 4-{5-[4-(dimethylamino)phenyl]-1,3-thiazol-2-yl}benzoate
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring or the oxazole ring can significantly alter the compound’s chemical properties and reactivity.
- Unique Features: Methyl 4-{5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl}benzoate is unique due to the presence of the dimethylamino group, which enhances its electron-donating ability and potential for hydrogen bonding.
- Applications: While similar compounds may share some applications, the specific structural features of this compound make it particularly suitable for certain applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 4-[5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-21(2)16-10-8-13(9-11-16)17-12-20-18(24-17)14-4-6-15(7-5-14)19(22)23-3/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOKOKZJJVHYDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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